molecular formula C12H13N3O2 B2938593 N-(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)but-2-ynamide CAS No. 2411266-90-3

N-(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)but-2-ynamide

Cat. No. B2938593
CAS RN: 2411266-90-3
M. Wt: 231.255
InChI Key: CPZIDHJGCYOQPJ-UHFFFAOYSA-N
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Description

N-(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)but-2-ynamide , also known by its synonyms 3-(1,2,3,4-Tetrahydronaphthalen-6-yl)-3-oxopropanenitrile and 3-(5,6,7,8-Tetrahydro-2-naphthyl)-3-oxopropionitrile , is a chemical compound with the empirical formula C₁₃H₁₃NO . It falls under the category of cinnoline derivatives and exhibits interesting structural features . The compound’s molecular weight is approximately 199.25 g/mol .


Synthesis Analysis

The synthetic route for N-(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)but-2-ynamide involves the condensation of an appropriate ketone or aldehyde with a cyanoacetylene derivative. Detailed synthetic protocols and reaction conditions can be found in the literature .


Molecular Structure Analysis

The compound’s molecular structure comprises a tetrahydrocinnoline ring fused with a but-2-ynamide moiety. The tetrahydrocinnoline ring provides rigidity, while the but-2-ynamide group introduces reactivity. The SMILES notation for this compound is: O=C(C#N)c1ccc2CCCCc2c1 .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 93-100°C .

Future Directions

: Sigma-Aldrich: (5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile : Tokyo Chemical Industry: 5,6,7,8-Tetrahydro-2-naphthol : BenchChem: N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide

properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-3-11(16)13-9-4-5-10-8(6-9)7-12(17)15-14-10/h7,9H,4-6H2,1H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZIDHJGCYOQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)but-2-ynamide

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